molecular formula C18H26N2O3S B300182 N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide

Numéro de catalogue B300182
Poids moléculaire: 350.5 g/mol
Clé InChI: PKWAJXSJROKJPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

The mechanism of action of TAK-659 involves the inhibition of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways that promote the growth and survival of cancer cells and modulate the immune system.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activation of B cells and T cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. Another advantage is that TAK-659 has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation is that TAK-659 is a small molecule inhibitor, which means that it may have off-target effects and interact with other proteins in the cell. Another limitation is that TAK-659 may have different effects in different cell types and disease models.

Orientations Futures

There are several future directions for the study of TAK-659. One direction is to further evaluate the efficacy and safety of this compound in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Another direction is to investigate the potential of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapy. Additionally, future studies could focus on the identification of biomarkers that could predict the response to TAK-659 treatment and the development of companion diagnostics. Finally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential off-target effects.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-aminophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,3,3-trimethylbicyclo[2.2.1]hept-2-amine to form the amide linkage. The final step involves the sulfonation of the amino group with sulfonyl chloride to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to modulate the immune system by inhibiting the activation of B cells and T cells.

Propriétés

Nom du produit

N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide

Formule moléculaire

C18H26N2O3S

Poids moléculaire

350.5 g/mol

Nom IUPAC

N-[4-[(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H26N2O3S/c1-12(21)19-14-5-7-15(8-6-14)24(22,23)20-16-17(2,3)13-9-10-18(16,4)11-13/h5-8,13,16,20H,9-11H2,1-4H3,(H,19,21)

Clé InChI

PKWAJXSJROKJPR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C(C3CCC2(C3)C)(C)C

SMILES canonique

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C(C3CCC2(C3)C)(C)C

Solubilité

0.4 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.